(5-bromo-1H-indazol-3-yl)-methanol
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Overview
Description
“(5-bromo-1H-indazol-3-yl)-methanol” is a chemical compound with the CAS Number: 705264-93-3. It has a molecular weight of 227.06 . The compound is a white solid .
Molecular Structure Analysis
The molecular formula of “(5-bromo-1H-indazol-3-yl)-methanol” is C8H7BrN2O . The InChI Code is 1S/C8H7BrN2O/c9-5-1-2-7-6 (3-5)8 (4-12)11-10-7/h1-3,12H,4H2, (H,10,11) .Physical And Chemical Properties Analysis
“(5-bromo-1H-indazol-3-yl)-methanol” is a white solid . The exact physical properties such as boiling point, melting point, and density are not available.Scientific Research Applications
Environmental Chemistry
In environmental chemistry, researchers can use this compound to study the fate of brominated organic compounds in the environment. It can act as a model to understand the degradation processes and the impact of such compounds on ecosystems.
Each of these applications leverages the unique chemical structure of (5-Bromo-1H-indazol-3-yl)methanol, highlighting its versatility and importance in scientific research across various fields .
Mechanism of Action
Target of Action
Indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
This can result in changes to cellular processes and biochemical pathways .
Biochemical Pathways
Indole derivatives have been reported to influence a variety of pathways due to their broad-spectrum biological activities . These pathways could include those involved in inflammation, viral replication, cancer progression, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Pharmacokinetics
It’s known that the compound is a white solid , suggesting that it might have good bioavailability due to its ability to be formulated into various dosage forms.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it’s likely that the compound could have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
(5-bromo-2H-indazol-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-3,12H,4H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJNZBMXSXIESR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1Br)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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